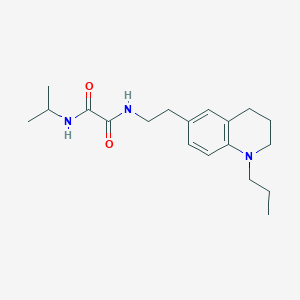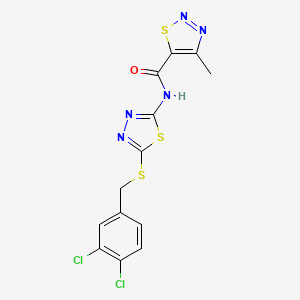![molecular formula C13H19NO B2747500 [1-(2-Methoxyphenyl)cyclopentyl]methanamine CAS No. 927993-53-1](/img/structure/B2747500.png)
[1-(2-Methoxyphenyl)cyclopentyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(2-Methoxyphenyl)cyclopentyl]methanamine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . This compound is used in scientific research and possesses diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of “[1-(2-Methoxyphenyl)cyclopentyl]methanamine” consists of a cyclopentyl ring attached to a methanamine group, which is further connected to a 2-methoxyphenyl group .Physical And Chemical Properties Analysis
“[1-(2-Methoxyphenyl)cyclopentyl]methanamine” is a solid compound . It has a molecular weight of 205.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Serotonin and Noradrenaline Reuptake Inhibition
A novel series of compounds related to 1-(2-phenoxyphenyl)methanamines, which includes structures similar to "[1-(2-Methoxyphenyl)cyclopentyl]methanamine", has been studied for its potential in inhibiting the reuptake of serotonin and noradrenaline. These compounds have been noted for their selectivity and effectiveness in targeting 5-HT and NA reuptake pharmacology. The research highlighted the identification of analogues that exhibit good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability, indicating their potential in therapeutic applications related to mood disorders and depression (Whitlock et al., 2008).
Crystal and Spectroscopic Studies
A specific derivative of the compound of interest, (2-Methoxybenzyl)(2-methoxybenzylidene)azanium (2-methoxyphenyl)methanaminium tetrachloridozincate(II) monohydrate, was obtained as a by-product in a study focusing on its crystal structure. The research provided detailed insights into its molecular structure, highlighting extensive three-dimensional networks of hydrogen bonds and weak C—H⋯O interactions within the crystal. These structural studies are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can inform potential applications in material science and molecular engineering (El Glaoui et al., 2010).
Applications in Nonlinear Optical Materials
Another study focused on Schiff bases derived from 4-nitrocinnamaldehyde, including a compound structurally similar to "[1-(2-Methoxyphenyl)cyclopentyl]methanamine". The research involved characterizing these compounds using various spectroscopic methods and exploring their structural and electronic properties through density functional theory (DFT) studies. One of the critical findings was the compounds' emission spectra and their potential applications in developing nonlinear optical (NLO) materials. The study indicated that these compounds, due to their high values of dipole moment, linear polarizability, and first hyperpolarizability, could be excellent candidates for NLO material development (Ani et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Biochemical Pathways
The biochemical pathways affected by [1-(2-Methoxyphenyl)cyclopentyl]methanamine are currently unknown. The compound’s effects on these pathways and their downstream effects would be dependent on its specific targets and mode of action .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability .
Result of Action
These effects would be dependent on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of [1-(2-Methoxyphenyl)cyclopentyl]methanamine .
Eigenschaften
IUPAC Name |
[1-(2-methoxyphenyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-3-2-6-11(12)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHQESURORPKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyphenyl)cyclopentyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

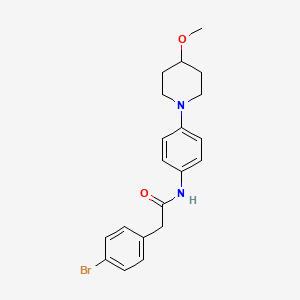

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)
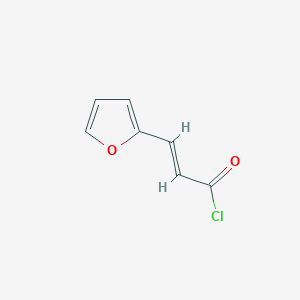
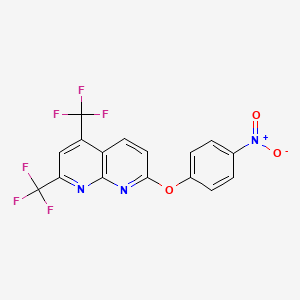
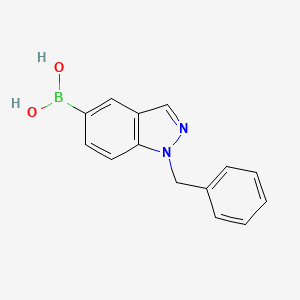
![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
